ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate
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Overview
Description
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate is an organic compound with the molecular formula C11H14BrNO2. This compound is characterized by the presence of an amino group, a bromophenyl group, and an ethyl ester group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent, such as sodium borohydride, to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated equipment and advanced purification techniques is common.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)propanoate: Lacks the amino group, making it less reactive in certain biochemical assays.
3-Amino-3-(4-bromophenyl)propanoic acid: Contains a carboxylic acid group instead of an ethyl ester, affecting its solubility and reactivity.
4-Bromophenylalanine: An amino acid derivative with different biological properties due to the presence of an additional carboxyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1 |
InChI Key |
ZWLFFTWOHGTGEB-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)Br)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
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